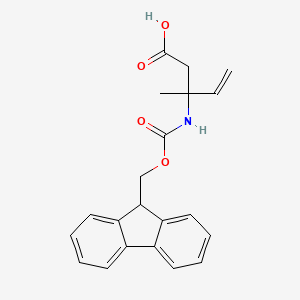

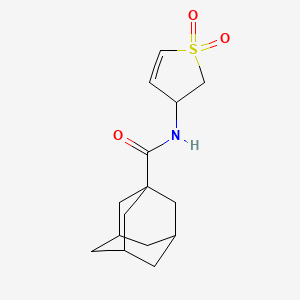

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is a type of amino acid derivative that is often used in peptide synthesis. The Fmoc group (fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids often involves the use of a safety catch sulfonamide resin . A highly efficient and environmentally more benign synthesis of Fmoc-N-methyl-α-amino acids from the corresponding Fmoc-amino acid, via intermediate 5-oxazolidinones, has been developed .Molecular Structure Analysis

The sodium salts of amino acids with hydrophobic fluorenyl methyloxy carbonyl (FMOC) group and short alkyl side chains are found to have surfactant properties . Powder X-ray diffraction measurements indicated that these surfactants adopt bilayer structures .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Solid-phase peptide synthesis (SPPS) is one of the most established chemical processes owing to decades of development .Physical And Chemical Properties Analysis

The critical micelle concentrations (CMCs) for the sodium salts of FMOC- l -valine, FMOC- l -leucine, and FMOC- l -isoleucine have been determined to be ∼0.1 M . The sodium salt of FMOC- l -norleucine forms a gel at >0.2 M .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication . This application is particularly important in regenerative medicine.

Drug Delivery Systems

The peptide-based hydrogels (PHGs) formed by this compound can be used as drug delivery systems . They can encapsulate drugs and release them in a controlled manner, improving the efficiency of drug delivery and reducing side effects.

Diagnostic Tools

The hydrogels formed by this compound can also be used as diagnostic tools for imaging . They can encapsulate imaging agents and deliver them to specific sites in the body, enhancing the quality of medical imaging.

Synthesis of Inhibitors

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is an intermediate used in the preparation of phosphoserine-containing tetrapeptides with hydrophobic N-terminal acyl groups as inhibitors of the BRCA1 protein . These inhibitors can potentially be used in the treatment of certain types of cancer.

Solid-Phase Synthesis

This compound can be used in solid-phase synthesis methods . For example, it can be used in the development of a method for the synthesis of Fmoc-N-Me-AA-OH using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy .

Wirkmechanismus

Target of Action

The primary target of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid, also known as 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpent-4-enoic acid, is the amine group . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

The compound acts by protecting the amine group during peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile and is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) .

Pharmacokinetics

The compound is stable at room temperature, with a long shelf-life , suggesting that it may have good stability and bioavailability.

Result of Action

The result of the compound’s action is the successful synthesis of peptides with protected amine groups . This allows for the controlled assembly of peptide chains, which is crucial in the development of peptide-based drugs and research.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature. For instance, the Fmoc group is base-labile and is rapidly removed in a basic environment . Additionally, the compound is stable at room temperature , suggesting that it may be less stable at higher temperatures.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-3-21(2,12-19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCUTSMBIWACHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid](/img/structure/B2916295.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2916296.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2916299.png)

![2-(4-(tert-Butoxycarbonyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/no-structure.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea](/img/structure/B2916303.png)

![N-(2-(diethylamino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2916304.png)

![N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2916313.png)

![N-(4-carbamoylphenyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2916315.png)

![Thiomorpholin-4-yl-[4-[[3-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2916316.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2916317.png)